molecular formula C34H23BrN4OS B392338 phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone

phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone

Cat. No.: B392338
M. Wt: 615.5g/mol
InChI Key: QSJPTUVWQMAERI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of multiple aromatic rings and heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C34H23BrN4OS

Molecular Weight

615.5g/mol

IUPAC Name

[4'-(4-bromophenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone

InChI

InChI=1S/C34H23BrN4OS/c35-26-22-20-24(21-23-26)31-29-18-10-11-19-30(29)34(38(36-31)27-14-6-2-7-15-27)39(28-16-8-3-9-17-28)37-33(41-34)32(40)25-12-4-1-5-13-25/h1-23H

InChI Key

QSJPTUVWQMAERI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable thiadiazole precursor to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple aromatic rings allows it to form π-π interactions with aromatic amino acids in proteins. Additionally, the bromine atom can participate in halogen bonding, enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of phthalazine and thiadiazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.

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